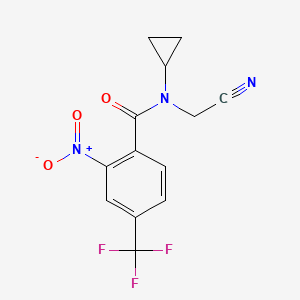

N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C13H10F3N3O3 and its molecular weight is 313.236. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula: C15H14F3N3O3

- Molecular Weight: 341.28 g/mol

- IUPAC Name: this compound

- CAS Number: 1436079-07-0

Antitumor Activity

Research has indicated that compounds with similar structural features to this compound exhibit significant antitumor properties. For instance, benzamide derivatives have shown efficacy against various cancer cell lines, including breast and head and neck cancers. The mechanism often involves the inhibition of key enzymes or pathways critical for tumor growth.

Case Study:

A study demonstrated that derivatives of benzamide could inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway, leading to reduced tumor cell proliferation in resistant cancer models .

Insecticidal and Antifungal Activities

Similar nitro-substituted benzamides have been evaluated for their insecticidal and antifungal properties. The trifluoromethyl group is known to enhance biological activity by increasing lipophilicity, which can improve membrane permeability in target organisms.

Research Findings:

- A series of novel N-phenylbenzamide derivatives bearing trifluoromethyl groups were synthesized and tested for antifungal activity. Compounds showed promising results against various fungal strains, indicating that modifications in the benzamide structure can lead to enhanced bioactivity .

- Insecticidal assays revealed that certain benzamide derivatives effectively controlled pest populations, suggesting potential applications in agricultural settings .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

- Trifluoromethyl Group: Enhances potency and selectivity towards biological targets.

- Nitro Group: Often associated with increased reactivity and potential interaction with cellular components.

- Cyclopropyl Moiety: Contributes to the compound's steric configuration, influencing its binding affinity to target proteins.

Table of Biological Activities

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The 2-nitro and 4-(trifluoromethyl) groups render the aromatic ring highly electron-deficient, facilitating SNAr reactions.

Observed Trends in Analogous Systems

| Substituent | Reactivity | Directing Effects |

|---|---|---|

| -NO2 (ortho) | Activates para/meta positions | Favors substitution at C5/C6 |

| -CF3 (para) | Strong electron-withdrawing meta-director | Directs incoming nucleophiles to C3 |

Example Reaction :

In , SNAr reactions of nitro-substituted benzamides with piperazine derivatives proceeded at C5/C6 positions under basic conditions. For the target compound, similar reactivity at C5/C6 is anticipated with nucleophiles like amines or thiols.

Radical-Mediated Reactions

The cyanomethyl group and amide functionality enable radical pathways:

Amidyl Radical Generation

-

N-Chloroamides (e.g., N-chloro-4-(trifluoromethyl)benzamide ) generate amidyl radicals under thermal or photolytic conditions ( ).

-

These radicals undergo:

-

Cyclization : Intramolecular attack to form lactams (e.g., phenanthridones).

-

H-atom abstraction : Leading to dehydrogenation or cross-coupling.

-

Proposed Pathway for Target Compound :

-

Radical initiation : Homolytic cleavage of the N–C bond in the cyanomethyl group.

-

Cyclization : Radical attack at the trifluoromethyl-substituted ring position.

-

Termination : H-atom transfer or recombination.

| Reaction Type | Product | Conditions |

|---|---|---|

| Photolytic cyclization | Tricyclic lactams | UV light, toluene, 100°C |

| Thermal decomposition | Benzylic radicals + CO release | Reflux in non-polar solvents |

Nitrile Group Reactivity

The cyanomethyl moiety participates in:

-

Hydrolysis : Conversion to carboxylic acids or amides under acidic/basic conditions.

-

Cycloaddition : Click chemistry with azides to form tetrazoles.

Example :

In , cyano groups in salicylic acid derivatives were optimized for protein binding, suggesting potential bioorthogonal applications for the target compound.

Stability and Degradation Pathways

-

Nitro group reduction : Catalytic hydrogenation could yield amino derivatives, altering electronic properties.

-

Hydrolytic susceptibility : The amide bond may hydrolyze under strongly acidic/basic conditions, forming carboxylic acids and amines.

Degradation Products

| Condition | Primary Product |

|---|---|

| H2, Pd/C | N-(Cyanomethyl)-N-cyclopropyl-2-amino-4-CF3-benzamide |

| HCl (6M), reflux | 2-Nitro-4-(trifluoromethyl)benzoic acid |

Propriétés

IUPAC Name |

N-(cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O3/c14-13(15,16)8-1-4-10(11(7-8)19(21)22)12(20)18(6-5-17)9-2-3-9/h1,4,7,9H,2-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZKQYJWEQTXIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC#N)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.